

# Application of CRISPR screening to identify Aumolertinib resistance genes.

Author: BenchChem Technical Support Team. Date: December 2025



# Application of CRISPR Screening to Identify Aumolertinib Resistance Genes

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

# Introduction

**Aumolertinib** is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of non-small cell lung cancer (NSCLC) patients with EGFR mutations, including the T790M resistance mutation.[1][2] Despite its initial effectiveness, acquired resistance to **Aumolertinib** inevitably emerges, limiting its long-term clinical benefit. Understanding the molecular mechanisms underlying this resistance is paramount for the development of novel therapeutic strategies to overcome it.

CRISPR-Cas9 genome-wide screening has emerged as a powerful and unbiased tool to systematically identify genes and pathways that contribute to drug resistance.[3][4] By knocking out every gene in the genome, researchers can identify which genetic perturbations allow cancer cells to survive and proliferate in the presence of a drug, thereby pinpointing key resistance genes.

These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR-Cas9 screening to identify and validate genes conferring resistance to **Aumolertinib**.



While direct CRISPR screen data for **Aumolertinib** is emerging, this document leverages findings from analogous screens with the structurally and mechanistically similar third-generation EGFR TKI, Osimertinib, to provide a robust framework.[5][6]

# Key Resistance Mechanisms Identified by CRISPR Screens for Third-Generation EGFR TKIs

Genome-wide CRISPR screens have identified a landscape of genetic alterations that confer resistance to third-generation EGFR TKIs. These can be broadly categorized into EGFR-dependent and EGFR-independent mechanisms.

## EGFR-Dependent Resistance:

• C797S Mutation: The most common on-target resistance mechanism involves the acquisition of a C797S mutation in the EGFR kinase domain.[6] **Aumolertinib**, like Osimertinib, forms a covalent bond with the C797 residue; its mutation to serine prevents this binding, rendering the drug ineffective.[6]

EGFR-Independent Resistance (Bypass Pathways):

CRISPR screens have revealed several signaling pathways that, when activated, can bypass the need for EGFR signaling and promote cell survival in the presence of **Aumolertinib**. Key pathways implicated include:

- MAPK Pathway Activation: Loss of negative regulators of the RAS-MAPK pathway can lead to its reactivation, promoting cell proliferation and survival.
- PI3K/AKT/mTOR Pathway Activation: Alterations in genes within this pathway can lead to its constitutive activation, a well-established mechanism of TKI resistance.
- Hippo Pathway Inactivation: The Hippo pathway is a critical regulator of cell proliferation and apoptosis. CRISPR screens have identified that inactivation of key Hippo pathway components, such as NF2, leads to the activation of the transcriptional co-activators YAP and TAZ, which can drive resistance.[2][5]
- Apoptosis Regulation: Genes involved in the regulation of apoptosis can also be modified to confer resistance.





# Data Presentation: Summary of Potential Aumolertinib Resistance Genes

The following table summarizes candidate resistance genes identified from genome-wide CRISPR screens in EGFR-mutant NSCLC cell lines treated with third-generation EGFR TKIs. The data is presented to guide the interpretation of results from an **Aumolertinib** resistance screen.



| Pathway/Gene<br>Family   | Gene Symbol                                                                | Function                                            | Potential Role<br>in<br>Aumolertinib<br>Resistance                         | Reference |
|--------------------------|----------------------------------------------------------------------------|-----------------------------------------------------|----------------------------------------------------------------------------|-----------|
| Hippo Pathway            | NF2                                                                        | Tumor suppressor, negative regulator of YAP/TAZ     | Loss of function leads to YAP/TAZ activation and bypass signaling.         | [2][5]    |
| LATS1/2                  | Serine/threonine<br>kinases, core<br>components of<br>the Hippo<br>pathway | Inactivation results in YAP/TAZ activation.         | [2]                                                                        |           |
| MAPK Pathway             | NRAS, KRAS                                                                 | GTPases that activate the MAPK pathway              | Activating mutations can drive resistance.                                 | [7]       |
| PI3K/AKT/mTOR<br>Pathway | PIK3CA                                                                     | Catalytic subunit<br>of PI3K                        | Activating mutations can bypass EGFR inhibition.                           | [7]       |
| PTEN                     | Tumor suppressor, negative regulator of the PI3K/AKT pathway               | Loss of function<br>leads to pathway<br>activation. | [7]                                                                        |           |
| Cell Cycle<br>Regulation | CDK6                                                                       | Cyclin-<br>dependent<br>kinase                      | Overexpression can promote cell cycle progression despite EGFR inhibition. | [8]       |



| Apoptosis<br>Regulation | BCL2L1 (Bcl-xL)           | Anti-apoptotic<br>protein                                        | Overexpression can prevent drug-induced cell death. | [9] |
|-------------------------|---------------------------|------------------------------------------------------------------|-----------------------------------------------------|-----|
| MCL1                    | Anti-apoptotic<br>protein | Amplification or overexpression is a known resistance mechanism. | [9]                                                 |     |

# Mandatory Visualizations Signaling Pathways





Click to download full resolution via product page

Caption: EGFR Signaling Pathway and the Mechanism of Action of Aumolertinib.





Click to download full resolution via product page

Caption: The Hippo Signaling Pathway as a Mediator of **Aumolertinib** Resistance.

# **Experimental Workflow**





## Click to download full resolution via product page

Caption: Workflow for a CRISPR-Cas9 knockout screen to identify **Aumolertinib** resistance genes.

# Experimental Protocols Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen for Aumolertinib Resistance

This protocol outlines the steps for a pooled, positive selection CRISPR screen to identify genes whose knockout confers resistance to **Aumolertinib**.

#### Materials:

- Aumolertinib-sensitive, EGFR-mutant NSCLC cell line (e.g., PC-9, HCC827)
- Lentiviral vector for Cas9 expression (e.g., lentiCas9-Blast)
- Genome-scale lentiviral sgRNA library (e.g., GeCKO v2, Brunello)
- Lentivirus packaging plasmids (e.g., psPAX2, pMD2.G)
- HEK293T cells for lentivirus production
- Polybrene or other transduction reagent
- Puromycin and/or Blasticidin for selection
- Aumolertinib (dissolved in DMSO)



- DMSO (vehicle control)
- Genomic DNA extraction kit
- High-fidelity DNA polymerase for PCR
- Primers for sgRNA library amplification
- Next-generation sequencing platform

#### Procedure:

- Generation of Cas9-Expressing NSCLC Cells:
  - Transduce the parental NSCLC cell line with a lentivirus expressing Cas9 nuclease.
  - Select for stably transduced cells using the appropriate antibiotic (e.g., blasticidin).
  - Validate Cas9 expression and activity.
- Lentiviral sgRNA Library Production:
  - Co-transfect HEK293T cells with the sgRNA library plasmid pool and packaging plasmids.
  - Harvest the lentiviral supernatant 48-72 hours post-transfection.
  - Titer the lentivirus to determine the optimal multiplicity of infection (MOI).
- Transduction of Cas9-Expressing Cells:
  - Transduce the Cas9-expressing NSCLC cells with the sgRNA library at a low MOI (0.1-0.3) to ensure that most cells receive a single sgRNA.
  - Maintain a sufficient number of cells to ensure adequate library representation (at least 200-500 cells per sgRNA).
- Antibiotic Selection:
  - Select transduced cells with puromycin to eliminate non-transduced cells.



#### • Aumolertinib Selection:

- Split the cell population into two groups: a treatment group and a vehicle control group (DMSO).
- Treat the cells with a concentration of **Aumolertinib** that results in significant growth inhibition (e.g., IC80-IC90) for a prolonged period (e.g., 14-21 days).[10]
- Replenish the media with fresh **Aumolertinib** or DMSO every 2-3 days.
- Passage the cells as needed, maintaining library representation.
- Genomic DNA Extraction and Sequencing:
  - Harvest cells from both the Aumolertinib-treated and DMSO-treated populations.
  - Extract genomic DNA.
  - Amplify the integrated sgRNA sequences using PCR.
  - Perform next-generation sequencing on the amplicons.

#### Data Analysis:

- Align sequencing reads to the sgRNA library to determine the read counts for each sgRNA.
- Use software such as MAGeCK to identify sgRNAs that are significantly enriched in the
   Aumolertinib-treated population compared to the DMSO control.[11]
- Rank genes based on the enrichment of their corresponding sgRNAs to identify candidate resistance genes.

# **Protocol 2: Validation of Candidate Resistance Genes**

Candidate genes identified from the primary screen must be individually validated to confirm their role in **Aumolertinib** resistance.

#### Materials:



- Cas9-expressing NSCLC cells
- Lentiviral vectors expressing individual sgRNAs targeting candidate genes (2-3 sgRNAs per gene) and a non-targeting control (NTC) sgRNA

#### Aumolertinib

- Reagents for cell viability assays (e.g., CellTiter-Glo®, MTT)
- · 96-well plates
- Antibodies for Western blot analysis (e.g., anti-EGFR, anti-phospho-EGFR, anti-AKT, anti-phospho-AKT, anti-ERK, anti-phospho-ERK, and a loading control like β-actin)

#### Procedure:

- Generation of Individual Knockout Cell Lines:
  - Transduce Cas9-expressing NSCLC cells with lentiviruses expressing individual sgRNAs for the top candidate genes and an NTC sgRNA.
  - Select for transduced cells.
  - Verify gene knockout at the protein level via Western blot analysis.
- Cell Viability Assay (IC50 Determination):
  - Seed equal numbers of the individual knockout cell lines and the NTC control cells into 96well plates.
  - $\circ$  Treat the cells with a range of **Aumolertinib** concentrations (e.g., 0 to 10  $\mu$ M) for 72 hours.
  - Measure cell viability using a suitable assay.[12]
  - Plot the dose-response curves and calculate the half-maximal inhibitory concentration (IC50) values.



 A significant increase in the IC50 for the knockout cells compared to the control cells validates the gene's role in resistance.

# Protocol 3: Western Blot Analysis of EGFR Signaling Pathway

This protocol is for assessing the activation state of the EGFR pathway in response to **Aumolertinib** treatment in validated knockout cell lines.

#### Procedure:

- Cell Culture and Treatment:
  - Culture the validated knockout and NTC control cell lines to 70-80% confluency.
  - Treat the cells with Aumolertinib at a relevant concentration (e.g., the IC50 of the control
    cells) for a specified time (e.g., 6 hours).
- Protein Extraction:
  - Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  - Quantify the protein concentration of the lysates.
- SDS-PAGE and Western Blotting:
  - Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
  - Block the membrane with 5% BSA or non-fat milk in TBST.
  - Incubate the membrane with primary antibodies against p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, total ERK, and a loading control.
  - Incubate with the appropriate HRP-conjugated secondary antibodies.
  - Detect the signal using an enhanced chemiluminescence (ECL) substrate.



## **Expected Outcome:**

In **Aumolertinib**-sensitive cells (NTC control), **Aumolertinib** treatment should lead to a significant reduction in the phosphorylation of EGFR and its downstream targets, AKT and ERK. In resistant knockout cells, these downstream pathways may remain active despite **Aumolertinib** treatment, indicating bypass signaling.

# Conclusion

CRISPR-Cas9 screening is a powerful and indispensable tool for the systematic and unbiased discovery of drug resistance mechanisms. In the context of **Aumolertinib**, these screens can elucidate the complex network of on-target mutations, bypass pathway activations, and signaling pathway alterations that enable cancer cells to evade therapy. The protocols and information provided in these application notes offer a robust framework for researchers to identify and validate novel **Aumolertinib** resistance genes. This knowledge is critical for the development of rational combination therapies and next-generation inhibitors to improve clinical outcomes for NSCLC patients.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. Genome-wide CRISPR screening reveals genetic modifiers of mutant EGFR dependence in human NSCLC | eLife [elifesciences.org]
- 2. Genome-wide CRISPR screens identify the YAP/TEAD axis as a driver of persister cells in EGFR mutant lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genome-wide CRISPR/Cas9 screening for drug resistance in tumors PMC [pmc.ncbi.nlm.nih.gov]
- 4. Harnessing CRISPR/Cas9 to overcome targeted therapy resistance in non-small cell lung cancer: Advances and challenges (Review) PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genome-wide CRISPR screens identify the YAP/TEAD axis as a driver of persister cells in EGFR mutant lung cancer PubMed [pubmed.ncbi.nlm.nih.gov]



- 6. benchchem.com [benchchem.com]
- 7. dovepress.com [dovepress.com]
- 8. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Integrated CRISPR screening and drug profiling identifies combination opportunities for EGFR, ALK, and BRAF/MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A genome-wide CRISPR screen identifies regulators of MAPK and MTOR pathways that mediate resistance to sorafenib in acute myeloid leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Cell Viability Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of CRISPR screening to identify Aumolertinib resistance genes.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607974#application-of-crispr-screening-to-identify-aumolertinib-resistance-genes]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







© 2025 BenchChem. All rights reserved.